molecular formula C51H50N16O10S6 B12378912 Antibacterial agent 159

Antibacterial agent 159

Cat. No.: B12378912
M. Wt: 1239.4 g/mol
InChI Key: QHOMZYOQMRPBSC-IDHJEGDNSA-N
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Description

Antibacterial agent 159 is a potent antimicrobial compound known for its efficacy against a variety of bacterial infections, including those caused by drug-resistant strains. This compound has shown significant promise in treating infections such as impetigo and Clostridioides difficile infections, with minimal impact on beneficial gut microbiota .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 159 involves a series of chemical reactions, typically starting with the modification of known antibiotic structures to enhance their efficacy and circumvent bacterial resistance mechanisms . The process often includes steps such as halogenation, cyclization, and functional group modifications under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets stringent pharmaceutical standards. Key steps include the purification of intermediates and final products using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 159 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products:

Scientific Research Applications

Antibacterial agent 159 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of antibacterial agent 159 involves targeting bacterial cell wall synthesis and disrupting bacterial DNA processes. It binds to specific enzymes involved in cell wall synthesis, inhibiting their function and leading to cell lysis. Additionally, it interferes with bacterial DNA replication and transcription, preventing bacterial growth and proliferation .

Comparison with Similar Compounds

Uniqueness: Antibacterial agent 159 stands out due to its broad-spectrum activity and effectiveness against drug-resistant strains. Unlike some antibiotics that have a narrow spectrum of activity, this compound is effective against a wide range of bacterial pathogens, making it a versatile and valuable addition to the arsenal of antimicrobial agents .

Properties

Molecular Formula

C51H50N16O10S6

Molecular Weight

1239.4 g/mol

IUPAC Name

2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1S)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[2-(2-methyl-5-nitroimidazol-1-yl)ethylamino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C51H50N16O10S6/c1-8-26(40(70)52-12-13-66-24(7)53-14-35(66)67(76)77)55-41(71)30-17-80-49(60-30)34-20-81-48(62-34)28-11-10-25-39(54-28)29-15-82-51(57-29)38(23(6)69)65-44(74)33-19-83-50(61-33)36(21(3)4)63-42(72)32-18-79-47(59-32)27(9-2)56-45(75)37(22(5)68)64-43(73)31-16-78-46(25)58-31/h8-11,14-23,36-38,68-69H,12-13H2,1-7H3,(H,52,70)(H,55,71)(H,56,75)(H,63,72)(H,64,73)(H,65,74)/b26-8-,27-9-/t22-,23-,36-,37-,38-/m0/s1

InChI Key

QHOMZYOQMRPBSC-IDHJEGDNSA-N

Isomeric SMILES

C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NCCN8C(=NC=C8[N+](=O)[O-])C)C9=NC(=CS9)C(=O)N[C@H](C(=O)N1)[C@H](C)O)[C@H](C)O)C(C)C

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCCN8C(=NC=C8[N+](=O)[O-])C)C9=NC(=CS9)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C

Origin of Product

United States

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